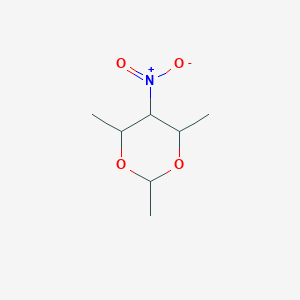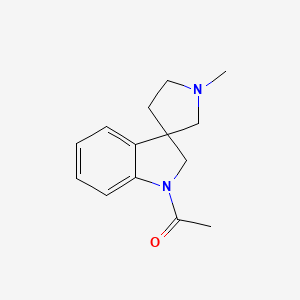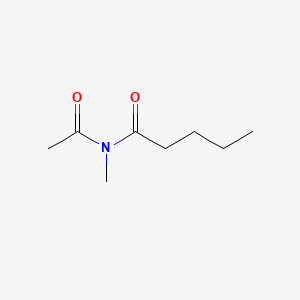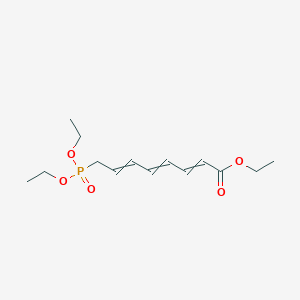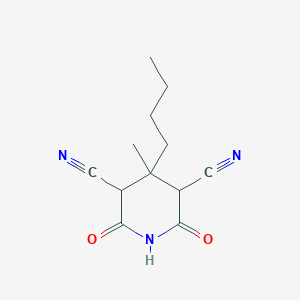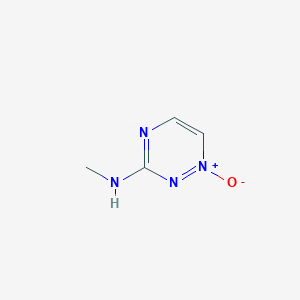
N-Methyl-1-oxo-1lambda~5~,2,4-triazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Monomethylamino-1,2,4-triazine 1-oxide is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the N-oxide group in the triazine ring enhances its reactivity and potential for various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-monomethylamino-1,2,4-triazine 1-oxide can be achieved through several methods. One common approach involves the direct oxidation of 3-monomethylamino-1,2,4-triazine using oxidizing agents such as hydrogen peroxide or peracids . Another method includes cyclization reactions involving nitro, nitroso, and isonitroso groups .
Industrial Production Methods
Industrial production of 3-monomethylamino-1,2,4-triazine 1-oxide typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Monomethylamino-1,2,4-triazine 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent triazine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the N-oxide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrazine, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Higher oxidation state triazine derivatives.
Reduction: Parent triazine.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
3-Monomethylamino-1,2,4-triazine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular pathways.
Medicine: Explored for its anticancer properties and ability to inhibit specific kinases.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-monomethylamino-1,2,4-triazine 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, ultimately affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazine: Similar structure but lacks the N-oxide group.
1,2,4-Triazine N-oxides: Other derivatives with different substituents on the triazine ring.
3-Methylamino-1,2,4-triazine: Similar but without the N-oxide group.
Uniqueness
3-Monomethylamino-1,2,4-triazine 1-oxide is unique due to the presence of the N-oxide group, which enhances its reactivity and potential for various chemical transformations. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
63197-06-8 |
|---|---|
Molecular Formula |
C4H6N4O |
Molecular Weight |
126.12 g/mol |
IUPAC Name |
N-methyl-1-oxido-1,2,4-triazin-1-ium-3-amine |
InChI |
InChI=1S/C4H6N4O/c1-5-4-6-2-3-8(9)7-4/h2-3H,1H3,(H,5,6,7) |
InChI Key |
UQLQZVWSIUDBGM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C[N+](=N1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




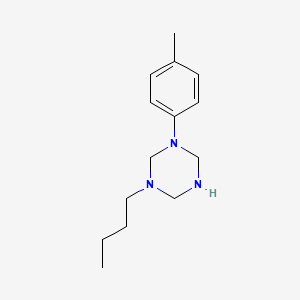
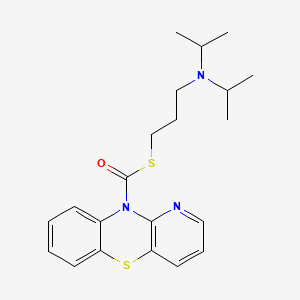
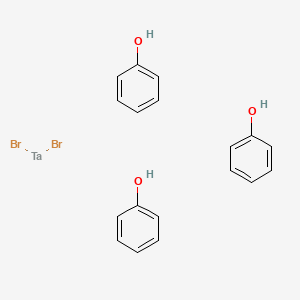
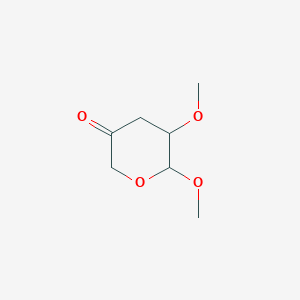
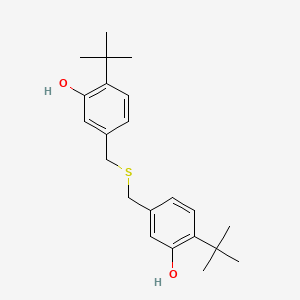
![5-[2-(Nonane-1-sulfonyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14488624.png)

